molecular formula C8H6BrClN2O2 B1302655 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide CAS No. 820245-56-5

6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide

Cat. No.: B1302655
CAS No.: 820245-56-5
M. Wt: 277.5 g/mol
InChI Key: BBVSMZQXSFUQHG-UHFFFAOYSA-N
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Description

6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by interacting with specific bacterial enzymes . The compound’s interaction with these enzymes inhibits their function, thereby preventing the bacteria from proliferating.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by affecting key signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form hydrogen bonds and interact with carboxyl groups in acidic conditions is a key aspect of its molecular mechanism . This interaction can lead to the inhibition of enzyme activity, thereby affecting various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Its degradation can lead to a decrease in efficacy, highlighting the importance of proper storage and handling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the optimal dosage for therapeutic applications, ensuring efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism, affecting overall cellular function . Understanding these interactions is essential for elucidating the compound’s biochemical and pharmacological properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical effects, providing insights into its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-a]pyridine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have enhanced biological activities or different chemical properties.

Scientific Research Applications

6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential anti-tuberculosis activity further distinguish it from other similar compounds.

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2.BrH/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVSMZQXSFUQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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